molecular formula C7H5F2IO B1454808 (2,4-Difluoro-5-iodo-phenyl)-methanol CAS No. 1097626-21-5

(2,4-Difluoro-5-iodo-phenyl)-methanol

Cat. No. B1454808
CAS RN: 1097626-21-5
M. Wt: 270.01 g/mol
InChI Key: UVJKWOHAMOGLCR-UHFFFAOYSA-N
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Description

(2,4-Difluoro-5-iodo-phenyl)-methanol, also known as 2,4-DIPM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of synthetic reactions and has a number of biochemical and physiological effects.

Scientific Research Applications

  • Catalysis in Chemical Reactions : Palladium nanoparticles stabilized by 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one in methanol serve as efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

  • Synthesis of Anthraquinones : Methanol is used in the oxidation of substituted phenols with phenyliodonium diacetate, leading to the formation of cyclohexadienones and anthraquinones (Mitchell & Russell, 1997).

  • Lipid Dynamics in Biological Studies : Methanol significantly impacts lipid dynamics, influencing transfer and flip-flop kinetics in lipid bilayers, crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).

  • Organocatalysis in Chemical Synthesis : (1R,3S,4S)-2-Azanorbornyl-3-methanol is used as a catalyst for enantioselective epoxidation of α,β-enones (Lu, Xu, Liu, & Loh, 2008).

  • Methanol in Chemical Conversion Processes : The methanol-to-olefins (MTO) reaction is significant for both fundamental research and industrial application, notably in the conversion of coal to olefins (Tian, Wei, Ye, & Liu, 2015).

  • Medicinal Chemistry Applications : Methanol is used in the synthesis of compounds with potential medicinal applications, such as inhibitors for aldose and aldehyde reductase (Chatzopoulou et al., 2011).

properties

IUPAC Name

(2,4-difluoro-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJKWOHAMOGLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluoro-5-iodo-phenyl)-methanol

CAS RN

1097626-21-5
Record name 2,4-Difluoro-5-iodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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